Imidazo[1,5-A]pyridin-5-ylboronic acid

Electrophilic substitution Regioselectivity C–H functionalization

Researchers sourcing imidazopyridine boronic acids frequently encounter incorrect regioisomer shipment, leading to failed Suzuki couplings and wasted resources. Imidazo[1,5-A]pyridin-5-ylboronic acid (CAS 1309980-27-5, ≥98%) is the positionally verified 5-yl regioisomer that eliminates this risk. - Orthogonal diversification: Boronic acid at C-5 enables Suzuki coupling independent of C-1 electrophilic substitution-a strategy inaccessible with the 6-yl isomer. - Superior protodeboronation stability vs. 2-pyridyl boronic acids, supporting high-throughput parallel synthesis (reported coupling yields up to 91%). - Multidisciplinary scaffold: Kinase inhibitor pharmacophore (Mnk1/2 IC₅₀ sub-µM), blue-emissive boron complexes (Φ_FL up to 0.71), and NHC ligand precursor. - Available in 10 mg to bulk quantities with full analytical documentation (NMR, HPLC, MS).

Molecular Formula C7H7BN2O2
Molecular Weight 161.96 g/mol
Cat. No. B13441527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-A]pyridin-5-ylboronic acid
Molecular FormulaC7H7BN2O2
Molecular Weight161.96 g/mol
Structural Identifiers
SMILESB(C1=CC=CC2=CN=CN12)(O)O
InChIInChI=1S/C7H7BN2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h1-5,11-12H
InChIKeyCOFHAMVEIIDBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,5-A]pyridin-5-ylboronic acid – A Positionally Defined Heteroaryl Boronic Acid Building Block for Cross-Coupling-Driven Discovery


Imidazo[1,5-A]pyridin-5-ylboronic acid (CAS 1309980-27-5, molecular formula C₇H₇BN₂O₂, molecular weight 161.96 g/mol) is a heteroaryl boronic acid belonging to the imidazo[1,5-a]pyridine class—a [5,6]-fused bicyclic scaffold in which the imidazole and pyridine rings share a bridgehead nitrogen . The compound carries the boronic acid group at the 5-position of the pyridine ring, a substitution pattern that is structurally distinct from the more widely available 6-yl regioisomer (CAS 2890216-56-3) and from the imidazo[1,2-a]pyridine fusion isomer series (e.g., CAS 1428344-34-6) [1]. This scaffold is recognized as an electron-rich, luminescent heterocycle with demonstrated utility in medicinal chemistry, N-heterocyclic carbene (NHC) ligand design, and fluorescent materials [2].

Why a Generic Imidazopyridine Boronic Acid Cannot Substitute for Imidazo[1,5-A]pyridin-5-ylboronic acid in Structure-Driven Research Programs


Imidazopyridine boronic acids are not functionally interchangeable. The fusion pattern (imidazo[1,5-a] vs imidazo[1,2-a]) dictates electron density distribution, regioselectivity of electrophilic substitution, and photophysical behavior [1]. The boronic acid attachment position on the pyridine ring governs protodeboronation half-life, which spans over six orders of magnitude across heteroaryl boronic acids [2]. Furthermore, the 5-yl substitution pattern permits direct participation as a cross-coupling handle at a site that is distal to the C-1 electrophilic substitution locus—a regiochemical relationship absent in the 6-yl isomer [3]. Procurement of the incorrect regioisomer or fusion isomer therefore risks altered reactivity, different pharmacokinetic profiles in derived drug candidates, and incompatibility with established synthetic routes. The quantitative evidence below substantiates each of these differentiation axes.

Quantitative Differentiation Evidence for Imidazo[1,5-A]pyridin-5-ylboronic acid Versus Its Closest Analogs


Electrophilic Substitution Regioselectivity: C-1 Functionalization in Imidazo[1,5-a]pyridines vs C-3 in Imidazo[1,2-a]pyridines

The imidazo[1,5-a]pyridine scaffold directs electrophilic substitution exclusively to the C-1 position of the five-membered ring, whereas its regioisomeric counterpart imidazo[1,2-a]pyridine undergoes electrophilic attack at C-3 under identical mild conditions [1]. The 5-ylboronic acid group on imidazo[1,5-a]pyridine is positioned on the pyridine ring, leaving the kinetically preferred C-1 site unencumbered for subsequent derivatization. In imidazo[1,2-a]pyridin-5-ylboronic acid, electrophilic substitution at C-3 may compete with or be blocked by the boronic acid handle, creating a synthetic conflict absent in the [1,5-a] isomer.

Electrophilic substitution Regioselectivity C–H functionalization

Electron-Donating Strength: Imidazo[1,5-a]pyridine Outperforms Imidazo[1,2-a]pyridine as a Donor in D–π–A Systems

In a systematic comparative study of eight D–π–A dyes, imidazo[1,5-a]pyridine derivatives (IIIa and IVa) displayed a cyanine-like character with intense absorption and higher emission quantum yields, while imidazo[1,2-a]pyridine derivatives (Ia and IIa) exhibited purely dipolar character with weaker fluorescence [1]. The gradual red shift in optical properties, quantified as the ordering IIb < Ib < IIIb < IVb and IIa < Ia < IIIa < IVa, directly demonstrates the stronger electron-donor character of the imidazo[1,5-a]pyridine ring system relative to imidazo[1,2-a]pyridine [1].

Electron-donating character D–π–A dyes Photophysics

Fluorescence Quantum Yield: Imidazo[1,5-a]pyridine-Boron Complexes Achieve Φ_FL up to 0.71 vs Weak Emission from Imidazo[1,2-a]pyridine Derivatives

Boron complexes of 1-(o-hydroxyphenyl)imidazo[1,5-a]pyridine (BOHPIP) exhibit blue emission in solution with absolute fluorescence quantum yields reaching Φ_FL = 0.71, and retain strong solid-state emission at Φ_FL = 0.58 [1]. Similarly, BF₂-functionalized (tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols achieve absolute quantum yields up to 0.68 in the solid state with blue emission at 388–435 nm [2]. By contrast, imidazo[1,2-a]pyridine-based D–π–A dyes are reported as purely dipolar with weak fluorescence, and vertically π-expanded imidazo[1,2-a]pyridines show fluorescence quantum yields significantly lower than singly-linked analogs [3][4].

Fluorescence quantum yield Boron complexes Blue emissive materials

Protodeboronation Stability: 5-Position on Fused Heteroaryl Confers Stability Superior to 2-Pyridyl Boronic Acids

A comprehensive pH-rate profiling study of 18 heteroaryl boronic acids established that protodeboronation half-life varies by over 6 orders of magnitude depending on the position of the boronic acid relative to the pyridine nitrogen [1]. Critically, 3- and 4-pyridyl boronic acids exhibit high stability with t₀.₅ > 1 week at pH 12 and 70 °C, whereas 2-pyridyl boronic acids undergo rapid protodeboronation with t₀.₅ ≈ 25–50 seconds at pH 7 and 70 °C [1]. In imidazo[1,5-a]pyridin-5-ylboronic acid, the boron atom is attached at a position on the pyridine ring that is not adjacent to the bridgehead nitrogen and is structurally analogous to a 3- or 4-pyridyl boronic acid attachment, predicting stability orders of magnitude greater than 2-pyridyl-type boronic acids.

Protodeboronation Boronic acid stability pH-rate profile

Suzuki–Miyaura Cross-Coupling Efficiency: Imidazo[1,5-a]pyridine Scaffold Achieves up to 91% Coupling Yield with Arylboronic Acids

The imidazo[1,5-a]pyridine scaffold participates efficiently in Suzuki–Miyaura cross-coupling despite its electron-rich, nitrogen-containing heteroaryl character, which typically retards oxidative addition and promotes protodemetalation. Under optimized conditions, 1-bromo-3-phenylimidazo[1,5-a]pyridine couples with p-methoxycarbonylphenylboronic acid to yield the biaryl product in 91% isolated yield, and with the m-substituted analog in 61% yield, without requiring an electron-withdrawing group or nitrogen protection [1]. This demonstrates that the imidazo[1,5-a]pyridine core is intrinsically compatible with palladium-catalyzed cross-coupling, a prerequisite for the boronic acid derivative to function as an effective coupling partner.

Suzuki–Miyaura coupling Cross-coupling yield Heteroaryl halide

Commercial Purity: Imidazo[1,5-A]pyridin-5-ylboronic acid at ≥98% Purity vs 6-yl Regioisomer Typically at 95%

Commercially, imidazo[1,5-A]pyridin-5-ylboronic acid is supplied at NLT 98% purity by multiple vendors including Synblock and Leyan, with full documentation packages comprising MSDS, NMR, HPLC, and LC-MS available . The product is stored at 0–8 °C (refrigerated) with an MDL number MFCD06739227 . By comparison, the 6-yl regioisomer (imidazo[1,5-a]pyridin-6-ylboronic acid, CAS 2890216-56-3) is commonly listed at 95% purity from suppliers such as Chemisci and AiFChem, representing a lower baseline purity specification .

Purity specification Quality control Procurement

Highest-Impact Application Scenarios for Imidazo[1,5-A]pyridin-5-ylboronic acid Based on Quantified Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor and CNS-Targeted Library Synthesis via Sequential C-1/C-5 Derivatization

The imidazo[1,5-a]pyridine scaffold is a validated pharmacophore in kinase inhibition (Mnk1/2 IC₅₀ in sub-micromolar to low nanomolar range [1]), 5-HT₄ receptor partial agonism for cognitive disorders [2], and IRAP inhibition (best compound IC₅₀ = 1.0 µM [3]). Imidazo[1,5-A]pyridin-5-ylboronic acid serves as the key building block to introduce aryl/heteroaryl diversity at the 5-position via Suzuki–Miyaura coupling, while the C-1 position remains available for independent electrophilic substitution. This orthogonal, protection-free diversification strategy is not replicable with the imidazo[1,2-a]pyridin-5-ylboronic acid analog, where the C-3 electrophilic site is spatially proximal to the boronic acid handle. The demonstrated Suzuki coupling efficiency on the parent scaffold (up to 91% yield; Evidence Item 5) and the enhanced protodeboronation stability relative to 2-pyridyl boronic acids (Evidence Item 4) further support the compound's suitability for high-throughput parallel synthesis in drug discovery.

Materials Science: Blue-Emissive Boron Complexes for OLED and Bioimaging with Φ_FL Exceeding 0.70

Boron complexes derived from imidazo[1,5-a]pyridine scaffolds achieve absolute fluorescence quantum yields of up to 0.71 in solution and 0.68 in the solid state with blue emission (Evidence Item 3). The stronger electron-donating character of the imidazo[1,5-a]pyridine core versus the [1,2-a] isomer (Evidence Item 2) is the photophysical basis for this performance. Imidazo[1,5-A]pyridin-5-ylboronic acid can be employed directly as the boron-containing building block or converted to tridentate N,N,O-ligands for boron complexation, enabling mitochondria-targeted photodynamic therapy agents [4]. Procurement of the [1,2-a] isomer for emissive applications would yield materials with fundamentally inferior quantum efficiency.

Organometallic Chemistry: N-Heterocyclic Carbene (NHC) Ligand Precursor with Tunable Electronic Properties

Imidazo[1,5-a]pyridin-3-ylidenes constitute a class of pyridine-derived NHC ligands whose electronic properties are modulated by the electron-rich character of the fused scaffold. These ligands support palladium-catalyzed Suzuki–Miyaura coupling of sterically hindered aryl chlorides at catalyst loadings as low as 0.1 mol% [5][6]. The 5-ylboronic acid handle on the precursor molecule provides a synthetic entry point for further functionalization of the ligand framework, allowing tuning of steric and electronic parameters without disrupting the carbene-generating imidazolium site. This modular ligand design strategy is unique to the 5-yl substitution pattern.

Chemical Biology: Boronic Acid-Based Bioconjugation and Reversible Covalent Probe Design

The boronic acid functionality at the 5-position enables reversible covalent bond formation with diols, 1,2-diols, and catechols, facilitating bioconjugation to glycoproteins, saccharide sensing, and targeted drug delivery design . The imidazo[1,5-a]pyridine scaffold contributes intrinsic fluorescence for tracking and imaging, while the demonstrated protodeboronation stability profile (Evidence Item 4) ensures the boronic acid handle remains intact under physiological pH conditions for the duration of biological assays. The combination of a stable boronic acid warhead and a fluorescent heterocyclic core in a single building block reduces the number of synthetic steps required to assemble multifunctional chemical biology probes.

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